molecular formula C20H22N2O4 B250466 Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate

Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate

Cat. No.: B250466
M. Wt: 354.4 g/mol
InChI Key: WRACVBUXWAMZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide growth hormone secretagogue that increases the levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained attention in recent years due to its potential therapeutic applications in treating growth hormone deficiencies, muscle wasting, and osteoporosis.

Mechanism of Action

Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate acts as a selective agonist of the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of the ghrelin receptor leads to the release of growth hormone-releasing hormone (GHRH) and subsequent release of growth hormone (GH) from the pituitary gland. This compound also increases the levels of insulin-like growth factor 1 (IGF-1) in the body, which is an important mediator of the growth-promoting effects of GH.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and strength in both healthy and elderly individuals. It also improves bone density and reduces the risk of fractures in postmenopausal women with osteoporosis. This compound has also been shown to improve cognitive function and sleep quality in elderly individuals. It has anti-inflammatory effects and may be beneficial in reducing inflammation associated with various chronic diseases.

Advantages and Limitations for Lab Experiments

Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate has several advantages for laboratory experiments, including its ability to increase GH and IGF-1 levels without the need for exogenous administration of these hormones. It is also orally bioavailable and has a long half-life, making it easy to administer and study in animal models. However, this compound has limitations in terms of its specificity for the ghrelin receptor and potential off-target effects on other receptors.

Future Directions

There are several future directions for research on Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential use in treating age-related muscle wasting and frailty. Another area of interest is its potential use in improving cognitive function and reducing the risk of neurodegenerative diseases. Further research is also needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate can be synthesized using a multi-step process starting from 4-benzyloxybenzoic acid. The first step involves the conversion of 4-benzyloxybenzoic acid to 4-benzyloxybenzoyl chloride using thionyl chloride. The resulting compound is then reacted with tert-butylamine to form the tert-butylcarbamate. The tert-butyl group is then removed using trifluoroacetic acid to form the intermediate compound. Finally, the intermediate compound is reacted with methylamine to form this compound.

Scientific Research Applications

Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate has been extensively studied for its potential therapeutic applications in treating growth hormone deficiencies, muscle wasting, and osteoporosis. It has also been studied for its potential use in improving cognitive function, sleep quality, and reducing inflammation.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 4-[[2-(tert-butylcarbamoyl)phenyl]carbamoyl]benzoate

InChI

InChI=1S/C20H22N2O4/c1-20(2,3)22-18(24)15-7-5-6-8-16(15)21-17(23)13-9-11-14(12-10-13)19(25)26-4/h5-12H,1-4H3,(H,21,23)(H,22,24)

InChI Key

WRACVBUXWAMZLQ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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